molecular formula C3H5BrClF4N B2514917 3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride CAS No. 328386-77-2

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride

Cat. No. B2514917
CAS RN: 328386-77-2
M. Wt: 246.43
InChI Key: PXMORTRJOFNPCE-UHFFFAOYSA-N
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Description

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tetrafluoropropane, which is widely used in the production of refrigerants, solvents, and propellants. The synthesis of this compound involves several steps, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

Preparation and Utility of Trihaloethyl Imidates : Trihaloethyl imidates, closely related to the compound , are excellent reagents for the synthesis of amidines under mild conditions. These imidates can react either as the free-base or the hydrochloride salt, showcasing the flexibility of halogenated compounds in organic synthesis (Caron et al., 2010).

Oxidation of Amines : A study on 1-amino-3-haloindazoles highlights the complexity of reactions involving halogenated amines, where oxidation in chloroform solutions results in significant transformations. This indicates the potential for halogenated amines to undergo unexpected reactions that could be harnessed for novel synthetic pathways (Pozharskii et al., 1994).

Catalysis and Functionalization

Amination of Polyhalopyridines : The catalyzed amination of bromo-chloropyridines with palladium-Xantphos complex demonstrates the high selectivity and yield achievable with halogenated substrates. This underscores the utility of such compounds in selective functionalization processes (Ji et al., 2003).

Haloamidation of Olefins : A methodology for adding a bromine atom and an amide nitrogen to olefins, involving N-bromoamide and a Lewis acid, showcases the broad applicability of halogenated compounds in creating complex molecules with high specificity (Yeung et al., 2006).

Material Science and Engineering

Synthesis of Polyfluorohydroxyacridines : The preparation of tetrafluoroacridines from fluorinated aldehydes and amines suggests a potential application of fluorinated amines in the development of new materials for solid-state emitting systems. This demonstrates the role such compounds can play in advancing materials science (Miozzo et al., 2004).

Environmental and Analytical Chemistry

Formation of N-Bromo-N-Chloro-Amines : The formation of N-bromo-N-chloro-amines in chlorinated saline waters indicates the environmental relevance of halogenated amines. Understanding their formation and reactivity is crucial for assessing the impact of industrial and pharmaceutical compounds on aquatic systems (Haag, 1980).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . These statements indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF4N.ClH/c4-3(7,8)2(5,6)1-9;/h1,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMORTRJOFNPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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